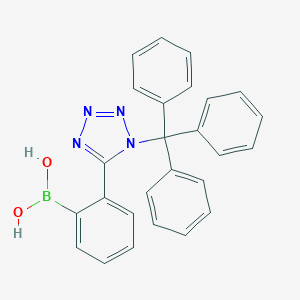

2-(1-trityl-5-tetrazolyl)phenylboronic acid

説明

BenchChem offers high-quality 2-(1-trityl-5-tetrazolyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-trityl-5-tetrazolyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[2-(1-trityltetrazol-5-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOAZIDDOCSTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438411 | |

| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144873-97-2 | |

| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in the development of angiotensin II receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis Pathway Overview

The synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid is a multi-step process that begins with the formation of the 5-phenyltetrazole core, followed by the protection of the tetrazole nitrogen with a trityl group, and concludes with a regioselective ortho-borylation.

Caption: Synthesis pathway of 2-(1-trityl-5-tetrazolyl)phenylboronic acid.

Experimental Protocols

Step 1: Synthesis of 5-Phenyltetrazole

This procedure outlines the formation of the tetrazole ring via a [3+2] cycloaddition reaction.

Materials:

-

Benzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 10.3 g (100 mmol) of benzonitrile in 50 ml of DMF.

-

To this solution, add 7.8 g (120 mmol) of sodium azide and 6.4 g (120 mmol) of ammonium chloride.

-

Heat the reaction mixture to 100°C and stir for 5 hours.

-

After cooling to room temperature, filter off the precipitated sodium chloride.

-

Remove the DMF from the filtrate under reduced pressure.

-

Dissolve the solid residue in 100 ml of water and acidify with concentrated hydrochloric acid to a pH of less than 2.

-

The product, 5-phenyltetrazole, will precipitate as crystals.

-

Collect the crystals by filtration, wash with water, and dry.[1]

Step 2: N-tritylation of 5-Phenyltetrazole

This step involves the protection of the 5-phenyltetrazole at the N1 position with a trityl group to direct the subsequent ortho-lithiation.

Materials:

-

5-Phenyltetrazole

-

Sodium carbonate (Na₂CO₃)

-

Tetrabutylammonium hydrogen sulfate (phase transfer catalyst)

-

Trityl chloride

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

In a round-bottomed flask, prepare a mixture of 100.0 g (0.68 mol) of 5-phenyl-1H-tetrazole and 110.84 g (1.03 mol) of sodium carbonate in 1000 ml of deionized water.

-

Cool the mixture to 0 to 5°C.

-

Add 5.3 g (0.015 mol) of tetrabutylammonium hydrogen sulfate to the flask at 0 to 5°C.

-

In a separate flask, prepare a solution of 228.88 g (0.82 mol) of trityl chloride in 1250 ml of dichloromethane.

-

Add the trityl chloride solution dropwise to the reaction flask while maintaining the temperature at 0 to 5°C.

-

Stir the reaction mixture for 3-4 hours at 0 to 5°C. Monitor the reaction progress by HPLC or TLC.

-

After the reaction is complete, allow the mixture to warm to room temperature.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain 1-trityl-5-phenyltetrazole. The product can be further purified by crystallization.[1]

Step 3: Ortho-lithiation and Borylation of 1-Trityl-5-phenyltetrazole

This final step introduces the boronic acid functionality at the ortho position of the phenyl ring.

Materials:

-

1-Trityl-5-phenyltetrazole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

Procedure:

-

Dissolve 1-trityl-5-phenyltetrazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to between -20°C and -10°C.

-

Slowly add one equivalent of n-butyllithium solution dropwise, maintaining the temperature within the specified range.

-

After the addition is complete, stir the mixture for 30 minutes to 1 hour at -10°C to ensure complete lithiation.

-

Cool the reaction mixture to -78°C and add triisopropyl borate dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 2-(1-trityl-5-tetrazolyl)phenylboronic acid, which can be purified by column chromatography or recrystallization.[2]

Quantitative Data Summary

| Step | Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 5-Phenyltetrazole | Benzonitrile | Sodium azide, Ammonium chloride | DMF | 100 | 5 | up to 88 | - |

| 2 | 1-Trityl-5-phenyltetrazole | 5-Phenyltetrazole | Trityl chloride, Sodium carbonate | DCM/Water | 0-5 | 3-4 | High | >98 |

| 3 | 2-(1-trityl-5-tetrazolyl)phenylboronic acid | 1-Trityl-5-phenyltetrazole | n-Butyllithium, Triisopropyl borate | THF | -20 to RT | ~12 | Good | - |

Note: Yields for steps 2 and 3 are often reported as "high" or "good" in the literature without specific percentages for the isolated, purified product in all cases. The provided data is a compilation from various sources.

Logical Workflow for Synthesis

Caption: Logical workflow of the synthesis process.

References

Physicochemical Properties of 2-(1-Trityl-5-tetrazolyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1-trityl-5-tetrazolyl)phenylboronic acid. Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally related analogs, including the de-protected parent compound 2-(tetrazol-5-yl)phenylboronic acid and the foundational molecule, phenylboronic acid, to provide a robust predictive profile. Detailed experimental protocols for determining these key characteristics are also provided to empower researchers in their own investigations.

Chemical Identity and Structure

2-(1-Trityl-5-tetrazolyl)phenylboronic acid is an organic compound featuring a phenylboronic acid moiety substituted with a tetrazole ring at the ortho position. The tetrazole ring is protected with a bulky trityl (triphenylmethyl) group on one of its nitrogen atoms. This trityl group is a common protecting group in organic synthesis, known for its steric hindrance and stability under various conditions, though it can be removed under acidic conditions.[1][2] The presence of the boronic acid, tetrazole, and trityl functionalities imparts a unique combination of properties relevant to its potential applications in organic synthesis and medicinal chemistry, particularly in the construction of complex molecules via cross-coupling reactions.[3]

Molecular Structure:

-

IUPAC Name: [2-(1-Trityl-1H-tetrazol-5-yl)phenyl]boronic acid

-

CAS Number: 144873-97-2[4]

-

Molecular Formula: C₂₆H₂₁BN₄O₂[4]

Predicted and Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound. Where specific data is unavailable, values for analogous compounds are provided for comparison and estimation.

| Property | 2-(1-Trityl-5-tetrazolyl)phenylboronic acid | 2-(Tetrazol-5-yl)phenylboronic acid (De-tritylated Analog) | Phenylboronic Acid (Parent Compound) |

| Molecular Weight | 432.3 g/mol [5] | 189.97 g/mol [6][7] | 121.93 g/mol [8][9] |

| Appearance | Predicted: White to off-white solid | White to off-white solid[10] | White to yellow powder[8][9] |

| Melting Point (°C) | Data not available | 148-152[6][7] | 216-219[11][12] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., MeOH, Ether, DMSO), poorly soluble in water and nonpolar solvents (e.g., hexanes).[8][13] | Data not available | Soluble in methanol, diethyl ether; poorly soluble in water (10 g/L at 20°C).[11][12][13] |

| pKa | Data not available | Predicted: ~4.1 (for tetrazole moiety)[14] | 8.83[9] |

Spectroscopic Data Interpretation

While specific spectra for 2-(1-trityl-5-tetrazolyl)phenylboronic acid are not publicly available, the expected spectroscopic characteristics can be inferred from its structural components.

-

¹H NMR: The spectrum would be complex, showing aromatic protons from the phenylboronic acid ring and the three phenyl rings of the trityl group. The hydroxyl protons of the boronic acid would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbons from all four phenyl rings would be visible. The carbon attached to the boron atom would have a characteristic chemical shift.

-

¹¹B NMR: This technique is particularly useful for studying boronic acids.[15][16][17] A signal consistent with a trigonal sp²-hybridized boron atom is expected.[16] Changes in pH would shift this signal upfield as the boron center transitions to a tetrahedral sp³-hybridized boronate species.[15][17]

-

Mass Spectrometry (MS): Due to the high stability of the trityl cation, a prominent peak corresponding to this fragment (m/z = 243) is often observed in the mass spectra of trityl-containing compounds.[18] This characteristic can be leveraged for mass-tagging applications in combinatorial synthesis.[18][19]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point provides an indication of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure crystalline compound.

Protocol: Capillary Method using a Digital Melting Point Apparatus

-

Sample Preparation: Place a small amount of the finely ground, dry compound into a capillary tube, tapping gently to create a packed column of 2-3 mm height.[20][21]

-

Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus.[22]

-

Heating: Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[20]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the last solid crystal melts (T₂).[23]

-

Reporting: The melting point is reported as the range T₁ - T₂. For high accuracy, perform the determination in triplicate.

Solubility Determination

Solubility is a critical parameter for reaction setup, purification, and formulation. The dynamic method is a reliable technique for determining solubility in various organic solvents.[24][25]

Protocol: Dynamic Method

-

Sample Preparation: Accurately weigh a specific amount of the boronic acid and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer.[24][26]

-

Heating and Stirring: Begin stirring and slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.1-0.5 °C/min).[24][26]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the solution.[25]

-

Determine Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes clear. This is the solubility temperature for that specific composition.[24]

-

Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).[24]

pKa Determination

The pKa value is essential for understanding the acidic nature of the boronic acid and its behavior in different pH environments. Potentiometric titration is a standard method for this determination.[27][28]

Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed sample of the boronic acid in a suitable solvent system (e.g., water with a co-solvent like DMSO if solubility is low) of known volume.[27]

-

Apparatus Setup: Calibrate a pH electrode with standard buffer solutions (e.g., pH 4 and 7). Immerse the calibrated electrode into the sample solution placed on a magnetic stirrer.[27]

-

Titration: Add a standardized solution of a strong base (e.g., 0.05 M NaOH) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.[27][28]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This point can be determined accurately from the first derivative of the titration curve (ΔpH/ΔV), which shows the inflection point corresponding to full neutralization.[27]

-

Reporting: For accuracy, perform at least three titrations and report the average pKa value with the standard deviation.[28]

Stability and Storage

Boronic acids are susceptible to degradation, particularly through dehydration to form cyclic trimeric anhydrides (boroxines).[29] The presence of moisture can facilitate this process. Additionally, oxidation can lead to cleavage of the carbon-boron bond (protodeboronation).[29]

Recommended Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place, often under refrigeration (2-8°C).[6][7][10]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[29]

Potential Applications and Reactivity

The primary utility of phenylboronic acids lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[8][13] The title compound serves as a precursor for synthesizing complex biaryl tetrazoles, which are important scaffolds in medicinal chemistry, for instance, in the development of angiotensin II receptor blockers.[3] The trityl group acts as a protecting group for the tetrazole nitrogen, which can be removed in a subsequent synthetic step.[30][31]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | C26H21BN4O2 | CID 9954488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(四唑-5-基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(テトラゾール-5-イル)フェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. alignchemical.com [alignchemical.com]

- 10. chemimpex.com [chemimpex.com]

- 11. grokipedia.com [grokipedia.com]

- 12. chembk.com [chembk.com]

- 13. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 14. lookchem.com [lookchem.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. researchgate.net [researchgate.net]

- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. glenresearch.com [glenresearch.com]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. byjus.com [byjus.com]

- 22. studylib.net [studylib.net]

- 23. pennwest.edu [pennwest.edu]

- 24. benchchem.com [benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. benchchem.com [benchchem.com]

- 27. mdpi.com [mdpi.com]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. benchchem.com [benchchem.com]

- 30. rua.ua.es [rua.ua.es]

- 31. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

Structure Elucidation of 2-(1-trityl-5-tetrazolyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in the synthesis of the antihypertensive drug Irbesartan. This document details the physicochemical properties, synthesis, and analytical characterization of the compound. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes information from patents and chemical databases to provide a thorough understanding of the molecule's structure. While specific spectral data remains proprietary or unpublished, this guide outlines the expected analytical outcomes and provides detailed experimental protocols for its synthesis and characterization based on established chemical principles and related compounds.

Introduction

2-(1-trityl-5-tetrazolyl)phenylboronic acid (Figure 1) is a complex organic molecule that plays a crucial role as a registered starting material in the production of Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[1] The molecule's structure combines a phenylboronic acid moiety, a tetrazole ring, and a bulky trityl protective group. Accurate structural confirmation of this intermediate is critical for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This guide will cover the essential aspects of its structure, synthesis, and the analytical techniques used for its elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1-trityl-5-tetrazolyl)phenylboronic acid is presented in Table 1. This data is compiled from various chemical databases and supplier information.[2][3]

Table 1: Physicochemical Properties of 2-(1-trityl-5-tetrazolyl)phenylboronic acid

| Property | Value | Reference |

| IUPAC Name | [2-(1-Trityl-1H-tetrazol-5-yl)phenyl]boronic acid | [2] |

| CAS Number | 144873-97-2 | [3] |

| Molecular Formula | C₂₆H₂₁BN₄O₂ | [2] |

| Molecular Weight | 432.28 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in organic solvents such as THF, DMF | [1] |

Synthesis

The synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid is a multi-step process that is described in several patents related to the manufacturing of Irbesartan.[1] The general synthetic pathway involves the formation of the tetrazole ring, followed by the introduction of the boronic acid group.

Synthetic Workflow

The synthesis typically starts from 2-cyanobiphenyl, which undergoes a cycloaddition reaction with an azide source to form the tetrazole ring. The tetrazole is then protected with a trityl group, followed by a metal-halogen exchange and reaction with a borate ester to yield the final boronic acid.

Caption: Synthetic workflow for 2-(1-trityl-5-tetrazolyl)phenylboronic acid.

Experimental Protocol: Synthesis of 5-(2-Biphenyl)tetrazole

-

To a solution of 2-cyanobiphenyl (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Cool the mixture to room temperature and pour it into acidified water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield 5-(2-biphenyl)tetrazole.

Experimental Protocol: Synthesis of 5-(2-Biphenyl)-1-trityl-1H-tetrazole

-

Suspend 5-(2-biphenyl)tetrazole (1 equivalent) in dichloromethane (DCM).

-

Add triethylamine (1.2 equivalents) to the suspension.

-

Add a solution of trityl chloride (1.1 equivalents) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-(2-biphenyl)-1-trityl-1H-tetrazole.

Experimental Protocol: Synthesis of 2-(1-Trityl-5-tetrazolyl)phenylboronic acid

-

Dissolve 5-(2-biphenyl)-1-trityl-1H-tetrazole (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add n-butyllithium (1.1 equivalents) and stir the mixture for 1 hour at -78 °C.

-

Add triisopropyl borate (1.2 equivalents) dropwise and continue stirring for 2 hours at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by recrystallization to afford 2-(1-trityl-5-tetrazolyl)phenylboronic acid.

Structure Elucidation

The structure of 2-(1-trityl-5-tetrazolyl)phenylboronic acid is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not publicly available, the expected proton (¹H) and carbon (¹³C) NMR spectral features can be predicted based on its structure.

Table 2: Predicted ¹H and ¹³C NMR Data for 2-(1-trityl-5-tetrazolyl)phenylboronic acid

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Trityl-H (aromatic) | 7.10 - 7.40 (m, 15H) | 140 - 145 (ipso-C), 127 - 130 (aromatic CH) |

| Phenyl-H (aromatic) | 7.50 - 7.90 (m, 4H) | 130 - 135 (aromatic CH) |

| B(OH)₂ | 8.0 - 8.5 (br s, 2H) | - |

| C-B | - | ~135 (ipso-C) |

| Tetrazole-C | - | ~160 |

| Trityl-C (quaternary) | - | ~80 |

Experimental Protocol: NMR Spectroscopy

-

Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to identify chemical shifts, coupling constants, and integration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected m/z | Fragment |

| ESI-MS (+) | 433.1832 [M+H]⁺ | Molecular Ion |

| ESI-MS (+) | 243.1182 | [Trityl]⁺ |

| ESI-MS (-) | 431.1675 [M-H]⁻ | Molecular Ion |

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) source of a mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the parent ion.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. Although no crystal structure for this specific compound is publicly available, this technique would be essential for unambiguous structural confirmation.

Experimental Protocol: X-ray Crystallography

-

Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution in a suitable solvent system.

-

Mount a single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a low temperature (e.g., 100 K).

-

Solve and refine the crystal structure using appropriate crystallographic software.

Role in Drug Development: Irbesartan Synthesis

2-(1-trityl-5-tetrazolyl)phenylboronic acid is a key building block in the synthesis of Irbesartan. It participates in a Suzuki coupling reaction with a suitable spiro-imidazole derivative.

Caption: Role of 2-(1-trityl-5-tetrazolyl)phenylboronic acid in Irbesartan synthesis.

This Suzuki coupling step is a critical C-C bond-forming reaction that constructs the biphenyl core of the Irbesartan molecule.[1] The trityl group serves as a protecting group for the tetrazole nitrogen, preventing side reactions, and is removed in the final step of the synthesis under acidic conditions to yield the active pharmaceutical ingredient.

Conclusion

The structure elucidation of 2-(1-trityl-5-tetrazolyl)phenylboronic acid relies on a combination of synthetic organic chemistry and modern analytical techniques. While a complete, publicly available dataset for its characterization is lacking, this guide provides a robust framework for its synthesis and the expected analytical outcomes based on its chemical structure and the characterization of analogous compounds. A thorough understanding of the structure and purity of this key intermediate is paramount for the consistent and high-quality manufacturing of Irbesartan. Further research and publication of detailed experimental data would be beneficial to the scientific community.

References

- 1. US7799928B2 - Process for the preparation of irbesartan hydrochloride - Google Patents [patents.google.com]

- 2. [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | C26H21BN4O2 | CID 9954488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(1-TRITYL-5-TETRAZOLYL)PHENYLBORONIC ACID - CAS:144873-97-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]

A Technical Guide to 2-(1-trityl-5-tetrazolyl)phenylboronic acid (CAS: 144873-97-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in pharmaceutical synthesis. It covers the compound's chemical and physical properties, safety and handling protocols, and its critical role in the manufacturing of angiotensin II receptor antagonists, supported by detailed experimental methodologies and workflow diagrams.

Compound Identification and Properties

2-(1-trityl-5-tetrazolyl)phenylboronic acid is a complex organic molecule primarily utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The trityl group serves as a bulky protecting group for the tetrazole ring, preventing unwanted side reactions, while the boronic acid moiety is strategically positioned for carbon-carbon bond formation via cross-coupling reactions.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 144873-97-2[1] |

| IUPAC Name | [2-(1-trityltetrazol-5-yl)phenyl]boronic acid |

| Molecular Formula | C₂₆H₂₁BN₄O₂[2][3] |

| Synonyms | [2-(1-trityltetrazol-5-yl)phenyl]boronic Acid; Boronic acid, [2-[1-(triphenylmethyl)-1H-tetrazol-5-yl]phenyl]-[3] |

| InChIKey | LCOAZIDDOCSTQX-UHFFFAOYSA-N[4] |

| Canonical SMILES | B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O[4] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 432.28 g/mol [3] |

| Appearance | White to off-white solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Storage Conditions | Sealed in a dry place, at room temperature[3] or in a cool, well-ventilated area.[5] |

Safety and Handling

This compound is classified as a flammable solid and can cause serious eye irritation. It is also harmful if swallowed and may cause respiratory irritation.[2][5] Proper handling and storage are crucial to ensure laboratory safety.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

|---|---|---|

| Hazard | H228 | Flammable solid[2][5] |

| H302 | Harmful if swallowed[2][5] | |

| H319 | Causes serious eye irritation[2][5] | |

| H335 | May cause respiratory irritation[2] | |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Safe Handling Protocol:

-

Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Use non-sparking tools and ground equipment to prevent electrostatic discharge.[5]

-

Avoid contact with skin and eyes.[5] In case of contact, rinse thoroughly with water.

-

Wash hands thoroughly after handling.[5]

Role in Pharmaceutical Synthesis: The Irbesartan Pathway

2-(1-trityl-5-tetrazolyl)phenylboronic acid is a pivotal intermediate in the synthesis of Irbesartan, a potent antihypertensive drug.[6] The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the boronic acid couples with an aryl halide to form the core biphenyl structure of the final API.[6][7] The trityl group is subsequently removed in a deprotection step.[6]

Key Experimental Protocols

The successful use of 2-(1-trityl-5-tetrazolyl)phenylboronic acid hinges on precise execution of its synthesis and subsequent coupling reaction.

Protocol 1: Synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid

This protocol is adapted from patent literature describing the conversion of the protected phenyltetrazole to the corresponding boronic acid.[6]

-

Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-phenyl-1-trityl-1H-tetrazole in an appropriate anhydrous solvent (e.g., THF).

-

Borylation: Cool the solution to a low temperature (e.g., 0 to 5°C).[6] Add a suitable borate, such as a trialkyl borate, followed by a strong base (e.g., an organolithium reagent like n-BuLi).

-

Reaction Monitoring: Stir the mixture for 3-4 hours at the reduced temperature.[6] Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

-

Quenching and Workup: Once the reaction is complete, carefully quench the mixture with an acidic aqueous solution. Allow the mixture to warm to room temperature.

-

Extraction and Isolation: Perform a liquid-liquid extraction to separate the product into an organic phase. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude 2-(1-trityl-5-tetrazolyl)phenylboronic acid by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Trityl Irbesartan Synthesis

This generalized protocol describes the coupling of the boronic acid with its partner to form the biphenyl backbone.[6][7]

-

Reaction Setup: To a reaction vessel, add 2-(1-trityl-5-tetrazolyl)phenylboronic acid, the aryl halide partner (e.g., 2-butyl-3-(4′-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-formed complex like Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃).[7][8]

-

Solvent System: Add a suitable solvent system. This is often a two-phase system, such as a mixture of an organic solvent (e.g., THF, DME, Toluene) and an aqueous solution of the base.[7]

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature typically between 60-110°C. The optimal temperature depends on the specific substrates and catalyst used.[8]

-

Monitoring and Workup: Monitor the reaction by TLC or HPLC until the starting materials are consumed. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts, dry, and concentrate. The resulting crude Trityl Irbesartan can be purified via column chromatography or recrystallization.

Analytical Characterization

The identity, purity, and stability of 2-(1-trityl-5-tetrazolyl)phenylboronic acid and its reaction products are confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity and monitoring reaction progress. In one documented synthesis, the product, 2-[5-(1-trityl-1H-tetrazol)phenylboronic acid], had a retention time of 19.55 minutes under specific conditions, distinct from the starting material's retention time of 23.654 minutes.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound, ensuring the correct placement of the boronic acid group and the integrity of the trityl-protected tetrazole ring.

-

Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) provides confirmation of the molecular weight (432.28 g/mol ), further verifying the compound's identity.[3][9]

Conclusion

2-(1-trityl-5-tetrazolyl)phenylboronic acid (CAS: 144873-97-2) is a specialized and indispensable intermediate for the synthesis of complex pharmaceutical agents, most notably Irbesartan. Its design, featuring a protected tetrazole and a reactive boronic acid, makes it perfectly suited for modern synthetic strategies like the Suzuki-Miyaura coupling. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for researchers and chemists in the field of drug development and manufacturing.

References

- 1. boronmolecular.com [boronmolecular.com]

- 2. [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | C26H21BN4O2 | CID 9954488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(1-TRITYL-5-TETRAZOLYL)PHENYLBORONIC ACID - CAS:144873-97-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]

- 7. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 144873-97-2|(2-(1-Trityl-1H-tetrazol-5-yl)phenyl)boronic acid|BLD Pharm [fr.bldpharm.com]

Molecular weight and formula of 2-(1-trityl-5-tetrazolyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Trityl-5-tetrazolyl)phenylboronic acid is a specialized organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary utility lies in its role as a key intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs commonly known as "sartans," which are pivotal in the management of hypertension. The unique structural combination of a trityl-protected tetrazole and a phenylboronic acid moiety makes it an ideal precursor for constructing the complex biphenyl-tetrazole scaffold characteristic of drugs like Losartan and Irbesartan through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its chemical properties, synthesis, and applications.

Core Compound Data

The fundamental properties of 2-(1-trityl-5-tetrazolyl)phenylboronic acid are summarized below.

| Property | Value | Citations |

| Chemical Formula | C₂₆H₂₁BN₄O₂ | [1] |

| Molecular Weight | 432.3 g/mol | [1] |

| CAS Number | 144873-97-2 | [2] |

| Appearance | White to off-white solid | |

| IUPAC Name | [2-(1-trityl-1H-tetrazol-5-yl)phenyl]boronic acid |

Synthetic Pathway and Application

The primary application of 2-(1-trityl-5-tetrazolyl)phenylboronic acid is as a building block in the synthesis of angiotensin II receptor blockers (ARBs). The general synthetic strategy involves a two-step process:

-

Synthesis of the Boronic Acid: The compound is typically synthesized via a directed ortho-metalation of N-trityl-5-phenyltetrazole. This involves the use of a strong organolithium base to deprotonate the phenyl ring at the position ortho to the tetrazole, followed by quenching with a borate ester.[3]

-

Suzuki-Miyaura Coupling: The resulting boronic acid serves as the organoboron coupling partner in a palladium-catalyzed Suzuki-Miyaura reaction with a suitable functionalized aryl halide to construct the final biphenyl structure of the target sartan drug.[3]

The trityl group serves as a protecting group for the tetrazole nitrogen, preventing side reactions and can be removed in the final stages of the synthesis under acidic conditions.

Experimental Protocols

The following are representative experimental protocols derived from the literature for the synthesis and application of 2-(1-trityl-5-tetrazolyl)phenylboronic acid.[3]

Synthesis of 2-(1-Trityl-5-tetrazolyl)phenylboronic Acid

This procedure is based on the directed ortho-metalation of 2-trityl-5-phenyltetrazole.[3]

Materials:

-

2-Trityl-5-phenyltetrazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (HCl)

-

Diethyl ether

-

Hexanes

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of 2-trityl-5-phenyltetrazole in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Triisopropyl borate (1.2 equivalents) is then added dropwise, ensuring the temperature remains below -70 °C.

-

The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of aqueous HCl (1 M) until the solution is acidic.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by trituration or crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield 2-(1-trityl-5-tetrazolyl)phenylboronic acid as a white solid.

Suzuki-Miyaura Coupling for Losartan Synthesis

This protocol outlines the use of the synthesized boronic acid in a palladium-catalyzed cross-coupling reaction to form the biphenyl core of Losartan.[3]

Materials:

-

2-(1-Trityl-5-tetrazolyl)phenylboronic acid

-

4'-(Bromomethyl)-2-cyanobiphenyl (or a suitable imidazole derivative)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., aqueous Potassium Carbonate)

-

Solvent (e.g., Toluene or Dioxane)

Procedure:

-

To a reaction vessel, add 2-(1-trityl-5-tetrazolyl)phenylboronic acid (1.0 equivalent), the aryl bromide partner (1.1 equivalents), and the base (e.g., 2 M aqueous potassium carbonate, 2.0 equivalents).

-

The vessel is charged with the solvent (e.g., toluene), and the mixture is degassed by bubbling with an inert gas for 15-20 minutes.

-

The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) is added, and the mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere.

-

The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the coupled biphenyl product.

Visualized Workflows

The following diagrams illustrate the key synthetic processes involving 2-(1-trityl-5-tetrazolyl)phenylboronic acid.

Caption: Synthesis of the target boronic acid.

Caption: Application in Suzuki-Miyaura coupling.

References

A Technical Guide to 2-(1-trityl-5-tetrazolyl)phenylboronic Acid: Synthesis and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in the synthesis of angiotensin II receptor antagonists such as Losartan. This document details its chemical properties, a plausible synthetic protocol, and an analysis of its expected spectroscopic data (NMR, IR, MS).

Chemical Properties

| Property | Value | Reference |

| CAS Number | 144873-97-2 | [1] |

| Molecular Formula | C₂₆H₂₁BN₄O₂ | [1] |

| Molecular Weight | 432.28 g/mol | [1] |

| IUPAC Name | [2-(1-trityl-1H-tetrazol-5-yl)phenyl]boronic acid | [2] |

| Synonyms | [2-(1-trityltetrazol-5-yl)phenyl]boronic Acid, Boronic acid, [2-[1-(triphenylmethyl)-1H-tetrazol-5-yl]phenyl]- | [1] |

Experimental Protocols

Synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid

The following is a detailed experimental protocol for the synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, based on general procedures for the formation of boronic acids from aryl halides. This compound is a known intermediate in the synthesis of pharmaceuticals like Irbesartan.[3]

Materials:

-

5-(2-bromophenyl)-1-trityl-1H-tetrazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 5-(2-bromophenyl)-1-trityl-1H-tetrazole (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic (pH ~2). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Workup: The combined organic layers are washed with water and then with brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford 2-(1-trityl-5-tetrazolyl)phenylboronic acid as a solid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for 2-(1-trityl-5-tetrazolyl)phenylboronic acid, the following data is predicted based on the analysis of its structural fragments: the trityl group, the tetrazole ring, and the ortho-substituted phenylboronic acid moiety. Spectroscopic data for the related compound phenylboronic acid is available for comparison.[4]

¹H NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | s (broad) | 2H | B(OH)₂ |

| ~7.8 - 7.9 | m | 1H | Ar-H |

| ~7.2 - 7.6 | m | 18H | Ar-H (Trityl and Phenyl) |

Note: The protons of the phenylboronic acid moiety are expected to be in the aromatic region, with potential for complex splitting patterns due to ortho-substitution. The 15 protons of the trityl group will likely appear as a complex multiplet.

¹³C NMR Spectroscopy

-

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~164 | C (Tetrazole) |

| ~144 | C (Trityl quaternary) |

| ~127 - 135 | C (Aromatic) |

| ~82 | C (Trityl ipso) |

| ~130 (broad) | C-B |

Note: The carbon attached to the boron atom often shows a broad signal and can sometimes be difficult to observe.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H stretch (B(OH)₂) |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~1600, ~1490, ~1450 | Medium-Strong | C=C stretch (Aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1100 - 1000 | Medium | Tetrazole ring vibrations |

| ~750, ~700 | Strong | C-H bend (Aromatic) |

Note: The broad O-H stretch is characteristic of the boronic acid group. The spectrum for the related phenylboronic acid shows similar characteristic peaks.[5]

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI)

-

Expected [M+H]⁺: m/z 433.18

Predicted Fragmentation Pattern:

The fragmentation of 2-(1-trityl-5-tetrazolyl)phenylboronic acid in the mass spectrometer is expected to proceed through several key pathways. A common fragmentation for tetrazoles involves the loss of a nitrogen molecule (N₂).[6]

-

Loss of the Trityl Group: A major fragmentation pathway would likely involve the cleavage of the trityl group, leading to a stable trityl cation at m/z 243.

-

Loss of Boronic Acid Group: Fragmentation may also occur with the loss of the boronic acid moiety.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic route to 2-(1-trityl-5-tetrazolyl)phenylboronic acid.

Caption: Synthetic route to 2-(1-trityl-5-tetrazolyl)phenylboronic acid.

References

- 1. 2-(1-TRITYL-5-TETRAZOLYL)PHENYLBORONIC ACID - CAS:144873-97-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | C26H21BN4O2 | CID 9954488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]

- 4. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. lifesciencesite.com [lifesciencesite.com]

An In-depth Technical Guide to the Discovery and History of Tetrazole-Containing Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of tetrazole-containing phenylboronic acids. This unique class of compounds results from the strategic fusion of two critical pharmacophores: the tetrazole ring, a metabolically stable bioisostere of the carboxylic acid group, and the phenylboronic acid moiety, renowned for its role in enzyme inhibition and its utility in carbon-carbon bond formation. We will explore the historical context of each component, the rationale behind their combination, key synthetic methodologies, and their applications in medicinal chemistry and materials science. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams to serve as an essential resource for professionals in drug discovery and organic synthesis.

Introduction: The Convergence of Two Pharmacophores

The development of tetrazole-containing phenylboronic acids is not marked by a single discovery but by the logical and innovative convergence of two well-established fields in medicinal chemistry.

1.1 The Tetrazole Moiety: A Carboxylic Acid Mimic

The first tetrazole derivative was synthesized in 1885 by the Swedish chemist J.A. Bladin.[1][2] For decades, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has been a cornerstone in medicinal chemistry.[3][4] Its primary role is to act as a bioisostere—a metabolically stable substitute—for the carboxylic acid functional group.[5] This is due to its similar pKa, planar structure, and ability to participate in hydrogen bonding, which allows it to mimic the interactions of a carboxylate group with biological receptors.[4] This substitution can improve a drug candidate's pharmacokinetic profile, enhancing properties like lipophilicity and metabolic resistance. Today, the tetrazole moiety is a key component in numerous FDA-approved drugs.[1]

1.2 The Phenylboronic Acid Moiety: A Versatile Chemical Tool

Boronic acids, particularly phenylboronic acids, have gained immense prominence in both organic synthesis and pharmacology. Their utility was famously highlighted by the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating C-C bonds.[6] In medicinal chemistry, the boron atom's empty p-orbital allows it to form reversible covalent bonds with nucleophilic residues (like serine) in enzyme active sites.[7] This property makes boronic acids effective as transition-state analog inhibitors.[7] The approval of Bortezomib, a boronic acid-based proteasome inhibitor, by the US FDA in 2003 for treating multiple myeloma solidified the therapeutic potential of this class of compounds.[7]

1.3 Rationale for Combination

The integration of a tetrazole ring and a phenylboronic acid into a single molecule is a deliberate design strategy. This combination yields a bifunctional scaffold with compelling properties:

-

Enhanced Biological Targeting: The tetrazole group can engage with receptors that typically bind carboxylates, while the boronic acid can form covalent bonds with nearby enzymatic residues, potentially leading to high-affinity and selective inhibitors.

-

Synthetic Versatility: These compounds serve as powerful building blocks. The boronic acid group is primed for Suzuki-Miyaura coupling reactions, allowing for the construction of complex biaryl structures, which are common in pharmaceuticals.[8][9]

-

Modulated Physicochemical Properties: The acidic tetrazole group can improve solubility and other drug-like properties.[4]

Key Experimental Protocols

The synthesis and application of these compounds rely on established and robust chemical transformations. Below are detailed methodologies for their synthesis and a primary application.

2.1 Protocol: Synthesis via [3+2] Cycloaddition

The most versatile method for forming the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide source.[5] This protocol outlines the synthesis starting from a cyanophenylboronic acid derivative.

Objective: To synthesize a tetrazole-containing phenylboronic acid from a corresponding cyanophenylboronic acid.

Materials:

-

Cyanophenylboronic acid derivative (e.g., 3-cyanophenylboronic acid) (1.0 equiv)

-

Sodium azide (NaN₃) (1.5 equiv)

-

Triethylamine hydrochloride (Et₃N·HCl) (1.5 equiv)

-

Toluene or N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vessel suitable for heating under reflux with a condenser

Procedure:

-

Setup: To a round-bottom flask, add the cyanophenylboronic acid derivative, sodium azide, and triethylamine hydrochloride.

-

Solvent Addition: Add anhydrous toluene or DMF to the flask to create a suspension.

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup (Cooling): Once the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully add 1M HCl to the cooled mixture and stir. The pH should be adjusted to ~2-3 to protonate the tetrazole ring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure tetrazole-containing phenylboronic acid.

2.2 Protocol: Suzuki-Miyaura Cross-Coupling Application

This protocol describes the use of a tetrazole-containing phenylboronic acid as a coupling partner in a palladium-catalyzed Suzuki-Miyaura reaction to form a biaryl product.[8][9]

Objective: To synthesize a biaryltetrazole by coupling a tetrazole-containing phenylboronic acid with an aryl halide.

Materials:

-

Tetrazole-containing phenylboronic acid (1.2 equiv)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 equiv)

-

Solvent system (e.g., Toluene/Ethanol/Water or DMF/Water)[9]

-

Schlenk flask or microwave vial

-

Inert atmosphere supplies (nitrogen or argon)

Procedure:

-

Setup: To a Schlenk flask, add the aryl halide, tetrazole-containing phenylboronic acid, palladium catalyst, and base.

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude biaryltetrazole product by column chromatography on silica gel.

Mechanism of Action: Enzyme Inhibition

A primary application of these compounds in drug development is as enzyme inhibitors. The boronic acid group acts as a transition-state analog, forming a reversible, covalent bond with a key catalytic residue, often a serine, in the enzyme's active site.

Quantitative Data on Biological Activity

The true value of tetrazole-containing phenylboronic acids is realized when they are incorporated into larger, biologically active molecules. The following table presents data from a study on derivatives of Valsartan, an angiotensin-II receptor antagonist used to treat hypertension. These complex molecules, which contain a 2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl] core, are synthesized using tetrazole-phenylboronic acid building blocks and demonstrate the therapeutic potential unlocked by this scaffold.[10]

| Compound ID | Description of Ester Modification | Urease Inhibition IC₅₀ (µM)[10] | Antihypertensive Activity (% Reduction in BP)[10] |

| AV0 (Valsartan) | Parent Drug (Carboxylic Acid) | 45.6 ± 1.2 | 35.1 ± 0.8 |

| AV1 | 2-oxo-1,2-diphenylethyl ester | 25.4 ± 0.6 | 28.3 ± 0.5 |

| AV2 | 4-acetylphenyl ester | 33.2 ± 0.9 | 40.2 ± 0.9 |

| AV3 | 4-formyl-2-methoxyphenyl ester | 19.8 ± 0.4 | 45.6 ± 1.1 |

| AV4 | 2,3-dihydroxyphenyl ester | 15.2 ± 0.3 | 30.1 ± 0.7 |

| AV9 | 4-hydroxyphenyl ester | 21.5 ± 0.5 | 42.8 ± 1.0 |

| Thiourea | Standard Urease Inhibitor | 22.4 ± 0.7 | N/A |

Data represents the mean ± standard deviation. BP denotes Blood Pressure. The study evaluated a broader series of compounds (AV1-AV11).[10]

Conclusion and Future Outlook

The history of tetrazole-containing phenylboronic acids is a clear example of rational drug design, combining the advantageous properties of two distinct chemical motifs. The journey from the initial synthesis of tetrazoles in the 19th century to the modern-day application of boronic acids in targeted therapies has culminated in the creation of this powerful and versatile chemical scaffold. Their proven utility as synthetic building blocks in Suzuki-Miyaura coupling and their potential for designing novel enzyme inhibitors ensure their continued relevance.[8][11] Future research will likely focus on exploring new derivatives for a wider range of biological targets, developing more efficient and greener synthetic routes, and expanding their use in materials science, such as in the development of advanced chemical sensors.[11]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties [jns.kashanu.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. benchchem.com [benchchem.com]

- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(四唑-5-基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

Role of the trityl protecting group in phenylboronic acid compounds

An In-depth Technical Guide to the Role of the Trityl Protecting Group in Phenylboronic Acid Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategic use of the trityl (Tr) protecting group in the synthesis and application of functionalized phenylboronic acid compounds. It covers the underlying principles, experimental protocols, and applications in drug discovery and development, with a focus on providing actionable data and methodologies for laboratory use.

Executive Summary

Phenylboronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. When these compounds bear additional functional groups (e.g., hydroxyl, amino, or thiol), a robust protecting group strategy is often necessary to achieve selective transformations. The trityl group, a bulky and acid-labile protecting group, offers a powerful solution for the temporary masking of these functionalities. Its primary role in this context is to enable an orthogonal protection strategy , allowing for the manipulation of the boronic acid moiety (or other parts of the molecule) while the trityl-protected group remains intact. This guide details the rationale for this strategy, provides generalized experimental protocols for the protection and deprotection of functionalized phenylboronic acids, and explores applications in areas such as PROTACs and advanced molecular architectures.

The Trityl Protecting Group: A Primer

The trityl group (triphenylmethyl, Trt) is a sterically demanding protecting group primarily used for primary alcohols, amines, and thiols.[1] Its bulkiness provides high selectivity for less hindered functional groups.[1] The key characteristic of the trityl group is its lability under acidic conditions, which proceeds via the formation of a highly stable trityl cation.[1][2] This allows for its removal under mild acidic conditions that often leave other protecting groups, such as silyl ethers or base-labile groups, unaffected.

Mechanism of Protection and Deprotection

Protection is typically achieved by reacting the functional group (e.g., a hydroxyl group on a phenylboronic acid derivative) with trityl chloride (TrCl) in the presence of a base like pyridine or triethylamine.[1] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst.[1] The reaction proceeds through an SN1 mechanism involving the formation of the trityl cation.[1]

Deprotection is readily accomplished with Brønsted acids (e.g., trifluoroacetic acid (TFA), formic acid) or Lewis acids (e.g., BF3·OEt2).[1][2] The rate of deprotection can be tuned by introducing electron-donating groups (e.g., methoxy) onto the phenyl rings of the trityl group, which further stabilize the carbocation intermediate.[1]

Orthogonal Protection Strategy in Phenylboronic Acid Chemistry

The primary role of the trityl group in the context of phenylboronic acid compounds is to facilitate an orthogonal protection strategy. This is crucial when a multi-step synthesis involves reactions that are incompatible with a free hydroxyl, amino, or thiol group, or when the boronic acid itself needs to be protected under different conditions.

A common scenario involves the protection of a functional group on a phenylboronic acid with a trityl group, followed by a Suzuki-Miyaura coupling reaction, and subsequent deprotection of the trityl group to unmask the functional group for further elaboration. The boronic acid moiety is often protected as a pinacol ester to enhance its stability and ease of handling during these steps.[3]

Experimental Protocols

The following are generalized protocols for the trityl protection of functional groups on phenylboronic acids and their subsequent deprotection. It is recommended to first protect the boronic acid as a pinacol ester to ensure stability during the tritylation step.

Trityl Protection of Hydroxy- or Aminophenylboronic Acid Pinacol Esters

This protocol is based on standard procedures for the tritylation of phenols and anilines.[1][4]

Materials:

-

Hydroxy- or aminophenylboronic acid pinacol ester (1.0 equiv)

-

Trityl chloride (1.1 - 1.5 equiv)

-

Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (Et3N, 2.0-3.0 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv, optional catalyst)

-

Methanol (for quenching)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the hydroxy- or aminophenylboronic acid pinacol ester (1.0 equiv) and DMAP (if used) in anhydrous pyridine or DCM.

-

Add triethylamine (if using DCM as the solvent).

-

Add trityl chloride in portions to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature, or gently heat if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to overnight.

-

Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired trityl-protected phenylboronic acid pinacol ester.

Deprotection of Trityl Group from Phenylboronic Acid Derivatives

This protocol outlines the acidic removal of the trityl group.[2][5]

Materials:

-

Trityl-protected phenylboronic acid derivative (1.0 equiv)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (typically a 2-10% solution in DCM) or formic acid (88-97%)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the trityl-protected compound (1.0 equiv) in dichloromethane.

-

At room temperature, add the TFA solution dropwise to the stirred solution. Alternatively, treat the compound with cold formic acid.[1]

-

Monitor the reaction by TLC. Deprotection is often rapid, typically completing within 30 minutes to a few hours.[5]

-

Once the reaction is complete, carefully neutralize the excess acid by washing the reaction mixture with a saturated aqueous NaHCO3 solution until gas evolution ceases.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography. The triphenylmethanol byproduct is typically easily separated.[5]

// Define molecules with placeholders for images (using labels for now) Start [label="Starting Material\n(HO-Ph-B(pin))", image="dummy.png"]; // Replace with actual image Protected [label="Trityl-Protected Intermediate\n(TrO-Ph-B(pin))", image="dummy.png"]; Coupled [label="Suzuki Coupling Product\n(TrO-Ph-Aryl)", image="dummy.png"]; Deprotected [label="Final Product\n(HO-Ph-Aryl)", image="dummy.png"];

// Arrange nodes Start -> Protected [label=" TrCl, Base "]; Protected -> Coupled [label=" Aryl-X, Pd(0) "]; Coupled -> Deprotected [label=" H+ (e.g., TFA) "];

// Style nodes and edges node [fillcolor="#FFFFFF", style="filled"]; edge [arrowhead=normal]; } .dot Figure 2: Chemical transformations in a trityl-based orthogonal protection strategy.

Quantitative Data

The following tables summarize typical conditions and yields for trityl protection and deprotection reactions. While specific data for phenylboronic acid substrates is scarce in the literature, the reactivity is expected to be comparable to other phenolic and anilinic compounds.

Table 1: Trityl Protection Conditions and Yields

| Substrate Type | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |

| Primary Alcohol | TrCl, Pyridine, DMAP | Pyridine | RT | Overnight | >90 | [1] |

| Phenol | TrCl, Et3N | DCM | RT | 12-24 h | 85-95 | General |

| Primary Amine | TrCl, Et3N | DCM | RT | 4-12 h | 80-95 | General |

Table 2: Trityl Deprotection Conditions and Yields

| Protecting Group | Reagent(s) | Solvent | Temp. | Time | Yield (%) | Reference |

| Trityl (Ether) | 2-5% TFA | DCM | RT | 30 min - 2 h | >90 | [5] |

| Trityl (Ether) | 97% Formic Acid | Neat | RT | 3 min | 85-95 | [1] |

| Trityl (Ether) | BF3·OEt2 | CHCl3/MeOH | RT | 45 min | ~93 | [1] |

| Trityl (Amine) | 10% TFA | DCM | RT | 1-4 h | >90 | General |

Applications in Drug Discovery and Development

The strategic use of trityl-protected phenylboronic acids is particularly relevant in the synthesis of complex molecules for drug discovery, such as Proteolysis Targeting Chimeras (PROTACs).

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[6] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The synthesis of PROTACs often involves multiple steps where orthogonal protection is essential. A trityl-protected functionalized phenylboronic acid can serve as a versatile building block in PROTAC assembly. For example, the boronic acid moiety can be used in a Suzuki coupling to build the core structure, while the trityl-protected group can be deprotected at a later stage to attach the linker or another part of the molecule.

Phenylboronic Acids as ROS-Responsive Moieties

Phenylboronic acids and their esters are sensitive to reactive oxygen species (ROS).[7] This property is being exploited to design "caged" or "pro-PROTACs" that are activated in the high-ROS environment of tumor cells. In such a design, a phenylboronic acid derivative can mask a critical functional group (e.g., a phenol or amine) of the PROTAC, rendering it inactive. Upon exposure to ROS (like H2O2), the carbon-boron bond is cleaved, uncaging the active PROTAC. While not directly involving a trityl group on the boronic acid itself, a trityl group could be used elsewhere in the molecule as an orthogonal protecting group during the synthesis of such a complex system.

Conclusion

The trityl group serves as a valuable tool in the synthesis of functionalized phenylboronic acid compounds, primarily by enabling orthogonal protection strategies. Its steric bulk and acid lability allow for the selective masking and deprotection of hydroxyl, amino, and thiol groups, thereby facilitating complex, multi-step synthetic sequences. This is of particular importance in the construction of sophisticated molecular architectures for drug discovery, including the development of next-generation therapeutics like PROTACs. The combination of the versatile reactivity of phenylboronic acids with the robust and reliable nature of the trityl protecting group provides a powerful strategic advantage for researchers and drug development professionals.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Formation of 2-(1-trityl-5-tetrazolyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanism and synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in the production of angiotensin II receptor blockers (ARBs). This document outlines the core synthetic pathway, delves into the reaction mechanism, presents quantitative data from cited literature, and provides detailed experimental protocols.

Introduction

2-(1-trityl-5-tetrazolyl)phenylboronic acid is a crucial building block in the synthesis of various sartans, a class of drugs used to treat hypertension. Its formation involves a multi-step process that begins with the protection of 5-phenyl-1H-tetrazole, followed by a directed ortho-metalation and subsequent borylation. The bulky trityl protecting group plays a dual role: it prevents unwanted side reactions at the tetrazole ring and directs the metalation to the ortho position of the phenyl ring, enabling the regioselective introduction of the boronic acid moiety.

Core Synthetic Pathway

The formation of 2-(1-trityl-5-tetrazolyl)phenylboronic acid is typically achieved in two main steps:

-

Tritylation of 5-phenyl-1H-tetrazole: The acidic proton on the tetrazole ring of 5-phenyl-1H-tetrazole is substituted with a trityl (triphenylmethyl) protecting group. This is generally accomplished by reacting 5-phenyl-1H-tetrazole with trityl chloride in the presence of a base.

-

Directed ortho-lithiation and Borylation: The resulting 5-phenyl-1-trityl-1H-tetrazole undergoes a directed ortho-lithiation, where a strong organolithium base, such as n-butyllithium, selectively removes a proton from the position ortho to the tetrazolyl group. This is followed by quenching the resulting aryllithium intermediate with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) and subsequent acidic workup to yield the desired boronic acid.[1]

Mechanistic Elucidation

The core mechanism hinges on the principles of directed ortho-metalation (DoM). The tetrazolyl group, particularly when N-protected, acts as a powerful directing group.

Step 1: Tritylation

The reaction begins with the deprotonation of 5-phenyl-1H-tetrazole by a base to form a tetrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of trityl chloride in a standard SN2 reaction to form 5-phenyl-1-trityl-1H-tetrazole.

Step 2: Directed ortho-Lithiation and Borylation

This step is the cornerstone of the regioselective synthesis.

-

Coordination: The organolithium reagent, typically n-butyllithium which exists as an aggregate, is believed to coordinate with the nitrogen atoms of the tetrazole ring. This coordination brings the highly basic alkyl group in close proximity to the ortho-protons of the phenyl ring.

-

Deprotonation (Lithiation): The coordinated base then abstracts an ortho-proton, forming a resonance-stabilized aryllithium intermediate. This step is kinetically favored due to the proximity effect established by the initial coordination.

-

Borylation: The aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of the trialkyl borate. This forms a tetracoordinate borate complex (an "ate" complex).

-

Hydrolysis: Finally, acidic workup protonates the oxygen atoms and cleaves the alkoxy groups from the borate complex, yielding the final 2-(1-trityl-5-tetrazolyl)phenylboronic acid.

Data Presentation

The following tables summarize quantitative data extracted from representative experimental protocols found in the patent literature.

Table 1: Synthesis of 5-phenyl-1-trityl-1H-tetrazole

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Source |